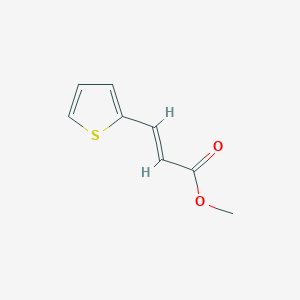

METHYL 3-(THIEN-2-YL)ACRYLATE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420771 | |

| Record name | methyl 3-(2-thienyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57502-38-2, 20883-96-9 | |

| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(2-thienyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of METHYL 3-(THIEN-2-YL)ACRYLATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of methyl 3-(thien-2-yl)acrylate. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

This compound, also known as methyl (E)-3-thiophen-2-ylprop-2-enoate, is a thiophene-containing α,β-unsaturated ester.[1] Its chemical structure combines a thiophene ring, a known pharmacophore, with a reactive acrylate moiety, making it a valuable building block in organic synthesis.

Identifiers and Descriptors

| Property | Value | Reference |

| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [1] |

| Molecular Formula | C₈H₈O₂S | [1] |

| CAS Numbers | 20883-96-9, 57502-38-2 | [1] |

| Synonyms | Methyl 3-(2-thienyl)acrylate, Methyl (E)-3-(thiophen-2-yl)acrylate, 2-Propenoic acid, 3-(2-thienyl)-, methyl ester | [1] |

| InChI | InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | [1] |

| InChIKey | HKVOGMDMMCLQFJ-SNAWJCMRSA-N | [1] |

| SMILES | COC(=O)/C=C/C1=CC=CS1 | [1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 168.21 g/mol | [1] |

| Melting Point | 48-49 °C | |

| Boiling Point | 260.8±15.0 °C (Predicted) | |

| Density | 1.202±0.06 g/cm³ (Predicted) | |

| XLogP3 | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 54.5 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data | Reference |

| ¹³C NMR | Instrument: Bruker AM-270 | [1] |

| GC-MS | Source of Spectrum: F-69-167-5a | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond.

Synthesis via One-Pot Aqueous Wittig Reaction

This protocol describes a one-pot aqueous Wittig reaction for the synthesis of this compound from 2-thiophenecarboxaldehyde and methyl bromoacetate.

Materials:

-

2-Thiophenecarboxaldehyde

-

Triphenylphosphine

-

Methyl bromoacetate

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

1.0 M Sulfuric acid (H₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

13 x 100 mm test tube or round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (1.4 mmol, 1.4 equiv.).

-

Add 5 mL of a saturated aqueous solution of sodium bicarbonate to the test tube. Stir the resulting suspension vigorously for 1 minute.

-

To the stirred suspension, add methyl bromoacetate (1.6 mmol, 1.6 equiv.) followed by 2-thiophenecarboxaldehyde (1.0 mmol, 1.0 equiv.).

-

Continue to stir the reaction mixture vigorously at room temperature for 1 hour.

-

After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄.

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, structurally similar compounds, such as 3-aryl-2-(2-thienyl)acrylonitriles, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4][5]

Putative Mechanism of Action: VEGFR-2 Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][4][6]

Inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can prevent this autophosphorylation, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.[3] Given the structural similarities, it is plausible that this compound could exert anti-angiogenic effects through the inhibition of VEGFR-2 signaling.

Safety and Handling

This compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis can be readily achieved through established organic chemistry reactions such as the Wittig reaction. Based on the biological activity of structurally related compounds, this compound holds potential as a modulator of key signaling pathways, such as the VEGFR-2 cascade, which are implicated in angiogenesis and cancer progression. Further investigation into the biological effects and mechanism of action of this compound is warranted to explore its potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(thien-2-yl)acrylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, spectroscopic data, and established synthesis protocols. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this guide will draw comparisons with related thiophene-containing molecules to infer potential therapeutic applications.

Chemical Structure and IUPAC Name

This compound is an unsaturated ester characterized by a thiophene ring linked to a methyl acrylate moiety. The standard representation of this compound is the (E)-isomer due to its greater stability.

IUPAC Name: methyl (E)-3-(thiophen-2-yl)prop-2-enoate[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | PubChem |

| Molecular Weight | 168.21 g/mol | PubChem |

| Appearance | White solid (predicted) | --- |

| Melting Point | 48-49 °C | ChemicalBook |

Table 2: Spectroscopic Data

| Data Type | Key Features |

| ¹H NMR (CDCl₃) | δ 7.82 (d, J=15.7 Hz, 1H, Hβ), 7.42 (d, J=5.0 Hz, 1H, H5'), 7.25 (d, J=3.6 Hz, 1H, H3'), 7.06 (dd, J=5.0, 3.6 Hz, 1H, H4'), 6.29 (d, J=15.7 Hz, 1H, Hα), 3.79 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 167.5 (C=O), 140.2 (Cβ), 138.8 (C2'), 131.5 (C5'), 128.4 (C3'), 128.2 (C4'), 117.8 (Cα), 51.8 (OCH₃) |

| IR (KBr, cm⁻¹) of (1R)-1-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | 3320, 2920, 1705, 1619, 1546, 1204, 1165, 1103, 1041, 833, 698, 458[1] |

| HRMS of (1R)-1-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | Calculated for C₂₂H₂₀NO₃S₂ [M+H]⁺: 410.0885, Found: 410.0903[1] |

Experimental Protocols: Synthesis

Methyl (E)-3-(thiophen-2-yl)prop-2-enoate can be synthesized through several established organic chemistry reactions. The two most common and effective methods are the Wittig reaction and the Heck coupling reaction.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in the target molecule from thiophene-2-carboxaldehyde and a phosphorus ylide.

Experimental Protocol: Wittig Reaction

-

Materials: Thiophene-2-carboxaldehyde, methyl (triphenylphosphoranylidene)acetate, toluene.

-

Procedure:

-

A solution of thiophene-2-carboxaldehyde (1 equivalent) in dry toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield methyl (E)-3-(thiophen-2-yl)prop-2-enoate.

-

Heck Coupling Reaction

The Heck coupling reaction offers an alternative route, coupling 2-bromothiophene with methyl acrylate in the presence of a palladium catalyst.

Experimental Protocol: Heck Coupling Reaction

-

Materials: 2-bromothiophene, methyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, triethylamine, and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a sealed reaction vessel, add 2-bromothiophene (1 equivalent), methyl acrylate (1.2 equivalents), palladium(II) acetate (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (2 equivalents) in the chosen solvent.

-

The vessel is purged with an inert gas, sealed, and heated to 100-120°C for 12-24 hours with stirring.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the pure methyl (E)-3-(thiophen-2-yl)prop-2-enoate.

-

Potential Biological Activity

While specific studies on the biological activity of methyl (E)-3-(thiophen-2-yl)prop-2-enoate are limited, the thiophene nucleus is a well-known pharmacophore present in numerous approved drugs and biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

-

Antifungal Activity: Various thiophene derivatives have demonstrated potent antifungal activity against a range of fungal pathogens. The mechanism of action is often attributed to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

-

Anticancer Activity: Several studies have highlighted the potential of thiophene-containing compounds as anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. For instance, certain thiophene derivatives have shown efficacy against non-small cell lung cancer and colorectal cancer cell lines.[2]

Further investigation into the specific biological profile of methyl (E)-3-(thiophen-2-yl)prop-2-enoate is warranted to explore its therapeutic potential.

Visualizations

The synthesis of methyl (E)-3-(thiophen-2-yl)prop-2-enoate can be represented by the following workflows.

References

An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(thien-2-yl)acrylate, a thiophene-containing α,β-unsaturated ester of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities based on available data for the compound and its structural analogs.

Chemical Identity and Properties

This compound is a solid organic compound. It is identified by the following CAS numbers and synonyms, and possesses the physical and chemical properties summarized in the tables below.

| Identifier | Value |

| CAS Number | 20883-96-9, 57502-38-2[1] |

| Molecular Formula | C₈H₈O₂S[1] |

| Molecular Weight | 168.21 g/mol [1] |

| IUPAC Name | methyl (E)-3-(thiophen-2-yl)prop-2-enoate[1] |

| Synonyms | METHYL 3-(2-THIENYL)ACRYLATE, METHYL 3-(THIOPHEN-2-YL)ACRYLATE, 3-THIENYLACRYLIC ACID METHYL ESTER, (E)-Methyl 3-(thiophen-2-yl)acrylate, 3-(2-THIENYL)ACRYLIC ACID METHYL ESTER, methyl (2E)-3-(thiophen-2-yl)prop-2-enoate, 2-Propenoic acid, 3-(2-thienyl)-, methyl ester, (2E)-[1] |

Table 1: Chemical Identifiers and Synonyms

| Property | Value |

| Physical State | Solid |

| Melting Point | 48-49 °C |

| Boiling Point | 260.8±15.0 °C (Predicted) |

| Density | 1.202±0.06 g/cm³ (Predicted) |

| Solubility | Information not readily available, but expected to be soluble in organic solvents like ethyl acetate, and DMF. |

| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.68 (d, J = 16.0 Hz, 1H), 7.50 (d, J = 1.6 Hz, 1H), 7.29-7.34 (m, 2H), 6.27 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H, OMe).¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.1, 138.7, 137.8, 128.6, 127.4, 125.4, 117.7, 52.1.HRMS (ESI+): Calculated m/z for [C₈H₈O₂S]+: 168.0245, Found: 168.0243. |

Table 2: Physicochemical and Spectroscopic Data

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The Heck-Mizoroki reaction is a commonly employed strategy. Below are detailed protocols for two variations of this reaction.

Protocol 1: Palladium-Catalyzed Heck-Mizoroki Reaction

This protocol describes the synthesis of this compound via a palladium-catalyzed cross-coupling reaction between 2-bromothiophene and methyl acrylate.

Materials:

-

2-Bromothiophene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous and degassed)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Dry round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 0.02 eq) and tri(o-tolyl)phosphine (e.g., 0.04 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed acetonitrile via syringe.

-

Add 2-bromothiophene (1.0 eq), methyl acrylate (1.2 eq), and triethylamine (2.0 eq) to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Ligand and Base-Free Palladium-Catalyzed Oxidative Heck Reaction

This protocol offers a more environmentally benign approach by avoiding the use of phosphine ligands and strong bases.

Materials:

-

Thiophene-2-boronic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add thiophene-2-boronic acid (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (5 mol%).

-

Add dimethylformamide (DMF) (5 mL) to the flask.

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford (E)-methyl 3-(thien-2-yl)acrylate as a white solid.

Biological Activity

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the analysis of structurally related thiophene and acrylate derivatives suggests potential applications in anticancer and antifungal research. The thiophene ring is a well-known pharmacophore, and acrylate moieties can act as Michael acceptors, potentially interacting with biological targets.

Inferred Anticancer and Antifungal Potential

The following table summarizes the biological activity of selected analogs of this compound, providing a basis for comparison and hypothesis generation for the target compound.

| Compound/Analog | Target/Assay | Activity Metric | Value |

| This compound | Anticancer / Antifungal | IC₅₀ / MIC | Data not available |

| (Z)-Methyl 3-(4-chlorophenyl)-2-(3,4-dimethoxybenzamido)acrylate (Acrylate Analog) | Anticancer (MCF-7 Breast Carcinoma) | IC₅₀ | 2.57 ± 0.16 μM |

| Acrylic acid, 3-(4-chlorophenyl)- (Acrylate Analog) | Anticancer (MDA-MB-231 Breast Carcinoma) | IC₅₀ | 3.24 ± 0.13 μM[2] |

| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (Thiophene Analog) | Antifungal (Fluconazole-resistant Candida spp.) | MIC | 100 to 200 µg/mL[2] |

| Thiophene/furan-1,3,4-oxadiazole carboxamide derivative (Compound 4i) | Antifungal (Sclerotinia sclerotiorum) | EC₅₀ | 0.140 ± 0.034 mg/L[2] |

| New 3-Aryl-2-(2-thienyl)acrylonitriles | Anticancer (Hepatoma Cells) | IC₅₀ | Ranged from 0.32 µM to >20 µM[3] |

Table 3: Comparative Biological Activity of this compound Analogs [2]

It is important to note that the biological activity of this compound is hypothesized based on these related structures and requires experimental validation.

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are descriptions of key experimental protocols used to assess the biological activity of compounds similar to this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[2]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[2]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[2]

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).[2]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[2]

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[2]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

-

Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium, and a standardized inoculum suspension is prepared.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.[2]

-

Inoculation: Each well is inoculated with the standardized fungal suspension.[2]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[2]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]

Signaling Pathways and Experimental Workflows

A review of the available literature for this compound and its direct synthesis and application did not reveal any complex signaling pathways or experimental workflows that would necessitate visualization using Graphviz. The synthesis protocols are linear, and the biological assays follow standard procedures without intricate logical relationships that would be best represented by a DOT language diagram. Therefore, no such diagrams are included in this guide.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. While direct biological data is sparse, the known activities of related thiophene and acrylate derivatives provide a strong rationale for exploring its anticancer and antifungal properties. The experimental protocols provided herein offer a starting point for its synthesis and biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Profile of METHYL 3-(THIEN-2-YL)ACRYLATE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-(thien-2-yl)acrylate, a molecule of interest in various chemical research domains. This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate structural elucidation and characterization. Experimental protocols for these analytical techniques are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-methyl 3-(thien-2-yl)acrylate. While a complete experimental dataset for the 2-thienyl isomer can be challenging to consolidate from public domains, the following data has been compiled from available resources and is supplemented with data from its close structural isomer, (E)-methyl 3-(thiophen-3-yl)acrylate, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of (E)-methyl 3-(thiophen-3-yl)acrylate

Solvent: CDCl₃, Frequency: 400 MHz[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 3.80 | s | - | 3H | OCH₃ |

| 6.27 | d | 16.0 | 1H | Vinylic H |

| 7.29-7.34 | m | - | 2H | Thiophene H |

| 7.50 | d | 1.6 | 1H | Thiophene H |

| 7.68 | d | 16.0 | 1H | Vinylic H |

Table 2: ¹³C NMR Spectroscopic Data of (E)-methyl 3-(thiophen-3-yl)acrylate

Solvent: CDCl₃, Frequency: 100.6 MHz[1]

| Chemical Shift (δ, ppm) | Assignment |

| 52.1 | OCH₃ |

| 117.7 | Vinylic CH |

| 125.4 | Thiophene CH |

| 127.4 | Thiophene CH |

| 128.6 | Thiophene CH |

| 137.8 | Thiophene C |

| 138.7 | Vinylic CH |

| 168.1 | C=O |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of (E)-methyl 3-(thiophen-3-yl)acrylate[1]

| Technique | Parameter | Value |

| HRMS (ESI+) | Calculated m/z for [C₈H₈O₂S+H]⁺ | 169.0318 |

| Found m/z | 168.0243 |

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

Based on typical values for similar structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic/vinylic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1630 | Strong | C=C stretch (alkene) |

| ~1310, ~1170 | Strong | C-O stretch (ester) |

| ~980 | Strong | =C-H bend (trans-alkene) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Quantity: For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that overlap with the analyte peaks.

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter which can affect spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C).

-

The sample is placed in the magnet and the field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity and improve resolution.

-

Data is acquired using appropriate pulse sequences and parameters, such as the number of scans and relaxation delay.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Pressure Application: If a solid sample is being analyzed, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. For a liquid, this step is generally not necessary.

Data Acquisition:

-

The IR spectrum is recorded, typically within the range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[2]

Mass Spectrometry (MS)

Sample Preparation and Introduction (Electron Ionization - EI with GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC). The GC will vaporize the sample and separate it from the solvent and any impurities.[2]

Data Acquisition:

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that displays the relative intensity of the molecular ion and its fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

References

In-Depth Technical Guide to the Physical Properties of METHYL 3-(THIEN-2-YL)ACRYLATE

This technical guide provides a comprehensive overview of the key physical properties of METHYL 3-(THIEN-2-YL)ACRYLATE, specifically its melting point and solubility. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of data.

Core Physical Properties

This compound is a solid, white to grey substance.[1] A summary of its key physical properties is presented below.

Data Presentation

| Physical Property | Value | Solvents |

| Melting Point | 48-49°C | Not Applicable |

| 52-54°C[2] | ||

| Solubility | Slightly Soluble | Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Methanol[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a chemical compound like this compound.

Melting Point Determination via Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[3] It is a crucial indicator of purity, with pure substances typically exhibiting a sharp melting point range.[4]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which it melts is observed and recorded.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[5]

-

Thermometer[5]

-

Mortar and pestle[5]

-

Spatula[5]

Procedure:

-

Sample Preparation: The solid sample must be completely dry and in a powdered form.[3] Use a mortar and pestle to grind the crystalline substance into a fine powder.[5]

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the substance. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.[6]

-

Apparatus Setup:

-

Melting Point Apparatus: Place the capillary tube into the designated slot in the melting point apparatus.[3]

-

Thiele Tube: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in a Thiele tube containing a suitable heating oil.[4]

-

-

Heating:

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the substance.

-

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[7] The principle of "like dissolves like" is a general guide, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[8]

Principle: A known mass of the solid is added to a fixed volume of a solvent at a constant temperature. The mixture is agitated until saturation is reached, and the amount of dissolved solid is determined.

Apparatus:

-

Test tubes and test tube rack[7]

-

Balance[7]

-

Graduated cylinder or pipette[7]

-

Spatula[7]

-

Stirring rod or vortex mixer

-

Thermometer[7]

Procedure:

-

Solvent Measurement: Measure a precise volume (e.g., 10 mL) of the desired solvent into a test tube using a graduated cylinder or pipette.[7]

-

Temperature Control: Measure and record the initial temperature of the solvent. Maintain this temperature throughout the experiment.[7]

-

Solute Addition: Weigh a known mass of the solid substance.[7] Add a small, measured amount of the solid to the solvent.[7]

-

Dissolution: Vigorously shake or stir the mixture to facilitate dissolution.[7][9]

-

Observation:

-

Quantification: The solubility can be expressed as the mass of solute per volume of solvent (e.g., g/100 mL) or other appropriate units.

Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of a chemical compound.

Caption: Workflow for determining the physical properties of a chemical compound.

References

- 1. This compound CAS#: 20883-96-9 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. scribd.com [scribd.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. education.com [education.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. quora.com [quora.com]

An In-depth Technical Guide to METHYL 3-(THIEN-2-YL)ACRYLATE: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

METHYL 3-(THIEN-2-YL)ACRYLATE, a member of the thienyl acrylate family, is a versatile organic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a thiophene ring conjugated with a methyl acrylate moiety, imparts unique electronic and biological properties. This guide provides a comprehensive overview of the discovery, history, synthesis, and key characteristics of this compound, tailored for professionals in research and drug development. Thiophene and its derivatives have long been recognized for their wide-ranging pharmacological activities.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its synthesis falls within the broader historical development of thiophene chemistry, which began with Victor Meyer's discovery of thiophene in 1882. The exploration of thiophene derivatives gained significant momentum in the mid-20th century, with comprehensive reviews by authorities like Howard D. Hartough and Salo Gronowitz paving the way for systematic investigation into their synthesis and properties.[1][2][3]

The synthesis of α,β-unsaturated esters from aldehydes, a fundamental transformation in organic chemistry, has been achieved through various classic name reactions. It is highly probable that this compound was first prepared through one of these established methods, such as the Perkin, Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions, applied to 2-thiophenecarboxaldehyde. These reactions were well-established by the mid-20th century, and their application to a wide range of aldehydes, including heterocyclic ones, was a common practice in synthetic organic chemistry.

While a specific "discovery" paper is elusive, the compound appears in the chemical literature as a known compound and is commercially available from various suppliers, indicating its synthesis and characterization are well-established.[4][5] Its importance has grown with the increasing interest in thiophene-containing compounds for various applications.

Physicochemical Properties and Spectroscopic Data

This compound is typically a solid at room temperature with a melting point in the range of 52-54 °C. It is soluble in common organic solvents. The spectroscopic data are crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Melting Point | 52-54 °C |

| Appearance | White to off-white solid |

| Boiling Point (est.) | 260.8±15.0 °C |

| Density (est.) | 1.202±0.06 g/cm³ |

| CAS Number | 20883-96-9 |

Table 1: Physicochemical Properties of this compound [6]

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃, 400 MHz) | 7.78 (d, J=15.8 Hz, 1H), 7.42 (d, J=5.0 Hz, 1H), 7.27 (d, J=3.5 Hz, 1H), 7.07 (dd, J=5.0, 3.7 Hz, 1H), 6.30 (d, J=15.8 Hz, 1H), 3.79 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | 167.5, 139.5, 138.0, 131.3, 128.3, 128.2, 117.1, 51.7 |

| Infrared (IR) | Data not consistently available in searched literature |

| Mass Spectrometry (MS) | Data not consistently available in searched literature |

Table 2: Spectroscopic Data for this compound

Experimental Protocols for Synthesis

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired yield, and stereoselectivity. Below are detailed protocols for common and effective synthetic methods.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly effective for preparing (E)-α,β-unsaturated esters.

Materials:

-

2-Thiophenecarboxaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-METHYL 3-(THIEN-2-YL)ACRYLATE.

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, utilizing a phosphonium ylide.

Materials:

-

(Carbomethoxymethyl)triphenylphosphonium bromide or chloride

-

A strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS)

-

2-Thiophenecarboxaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

-

Add a solution of a strong base (e.g., n-BuLi in hexanes, 1.1 equivalents) dropwise. The formation of the deep red or orange color indicates the generation of the ylide. Stir the mixture for 1 hour at 0 °C.

-

Cool the reaction mixture to -78 °C and add a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate this compound. The stereochemical outcome (E/Z ratio) can be influenced by the reaction conditions and the nature of the ylide.

Biological Activity and Applications in Drug Development

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] While specific data on the biological activity of this compound is limited in publicly available literature, its structural analogs have shown promise in these areas.

The acrylate moiety, being a Michael acceptor, can potentially form covalent bonds with nucleophilic residues (such as cysteine) in proteins, which can be a mechanism of action for enzyme inhibition. However, this reactivity also needs to be carefully considered due to potential off-target effects and toxicity.

This compound primarily serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its thiophene ring can be further functionalized, and the acrylate group provides a handle for various chemical transformations, including amide formation, conjugate additions, and cycloadditions.

For instance, thienyl acrylates are precursors to various heterocyclic compounds with potential therapeutic applications. The general workflow for utilizing this compound in drug discovery is outlined below.

References

- 1. Thiophene and Its Derivatives (The Chemistry of Heterocyclic Compounds: A Series Of Monographs Volume 3) by Hartough, H. D. (Editor): (1952) First Edition. | Carpe Diem Fine Books, ABAA [abebooks.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. kennys.ie [kennys.ie]

- 4. Methyl (e)-3-(thien-2-yl)acrylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide for METHYL 3-(THIEN-2-YL)ACRYLATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of Methyl 3-(thien-2-yl)acrylate (CAS No: 20883-96-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity and available quantities vary by supplier. Below is a summary of some of the key suppliers and their product offerings.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Thermo Scientific | 11459606 | 97% | 1 g, 5 g | 20883-96-9 |

| Sigma-Aldrich | Not specified | Not specified | Inquire | 20883-96-9 |

| Chemical Point | CP20883-96-9-BULK | Not specified | Inquire for bulk | 20883-96-9 |

| Molbase | Multiple | Varies | Varies | 20883-96-9 |

| Santa Cruz Biotechnology, Inc. | Not specified | Not specified | Inquire | Not specified |

| Chemos GmbH & Co. KG | Not specified | Not specified | Inquire | Not specified |

| Pharmacore Co., Limited | Not specified | Not specified | Inquire | Not specified |

| Amadis Chemical Company Limited | Not specified | Not specified | Inquire | Not specified |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via several synthetic routes, with the Wittig and Heck reactions being the most common and effective methods.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in this compound. This involves the reaction of 2-thiophenecarboxaldehyde with a phosphorus ylide.

Caption: Wittig reaction workflow for the synthesis of this compound.

Experimental Protocol:

-

Preparation of the Ylide: In a round-bottom flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate to a suitable solvent such as anhydrous tetrahydrofuran (THF).

-

Reaction: To the stirred solution of the ylide, add 2-thiophenecarboxaldehyde dropwise at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis via Heck Reaction

The Palladium-catalyzed Heck reaction is another efficient method for the synthesis of this compound, involving the coupling of 2-bromothiophene with methyl acrylate.[1]

Caption: Heck reaction workflow for synthesizing this compound.

Experimental Protocol:

-

Reaction Setup: In a sealed tube, combine 2-bromothiophene, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as toluene.[1]

-

Reaction: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time, with the progress monitored by TLC or GC-MS.[1]

-

Workup: After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.[1] The organic layer is then dried over anhydrous sodium sulfate and filtered.[1]

-

Purification: The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography to afford the desired product.[1]

Analytical Protocols

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The expected signals would correspond to the vinylic protons, the thiophene ring protons, and the methyl ester protons.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ¹³C NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Processing and Analysis: Process the data as described for ¹H NMR. The chemical shifts will confirm the presence of the carbonyl carbon, the carbons of the thiophene ring, the vinylic carbons, and the methyl ester carbon.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

GC-MS Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: The retention time from the gas chromatogram helps to identify the compound, and the mass spectrum provides the molecular weight and fragmentation pattern, which can be compared to a library database for confirmation.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and ensuring the quality of this compound for research and development purposes.

Caption: General workflow for procurement and quality control of chemical reagents.

References

Methodological & Application

Synthesis of METHYL 3-(THIEN-2-YL)ACRYLATE via Heck Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of methyl 3-(thien-2-yl)acrylate, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Heck reaction. The thiophene moiety is a prevalent scaffold in numerous biologically active compounds, and the acrylate functional group offers a versatile handle for further chemical modifications. The Mizoroki-Heck reaction stands as a powerful and widely utilized method for carbon-carbon bond formation, enabling the efficient coupling of unsaturated halides with alkenes.

Data Presentation

Physical and Spectroscopic Data of (E)-methyl 3-(thiophen-2-yl)acrylate

The following table summarizes key physical and spectroscopic data for the target compound.

| Parameter | Value |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 52-54 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.82 (d, J = 15.7 Hz, 1H), 7.42 (d, J = 5.0 Hz, 1H), 7.25 (d, J = 3.6 Hz, 1H), 7.06 (dd, J = 5.0, 3.6 Hz, 1H), 6.29 (d, J = 15.7 Hz, 1H), 3.79 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 167.3, 139.6, 137.8, 131.5, 128.4, 128.2, 118.5, 51.7 |

| Mass Spectrometry (HRMS-ESI+) | Calculated for [C₈H₈O₂S+H]⁺: m/z 169.0318, Found: 169.0316 |

Illustrative Heck Reaction Conditions and Yields

The following table presents a summary of typical reaction conditions for the Heck reaction between a halothiophene and an acrylate, demonstrating the influence of various parameters on the reaction outcome. Actual yields will depend on specific reaction conditions and optimization.[1]

| Entry | Halothiophene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | ~85-95 |

| 2 | 2-Iodothiophene | Pd(OAc)₂ (1) | None | NaOAc | DMF | 100 | 8 | ~90 |

| 3 | 2-Bromothiophene | PdCl₂(PPh₃)₂ (1) | None | K₂CO₃ | Acetonitrile | 80 | 16 | ~80 |

| 4 | 2-Bromothiophene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 110 | 10 | High |

Experimental Protocols

Synthesis of (E)-methyl 3-(thiophen-2-yl)acrylate via Heck Reaction

This protocol provides a general procedure for the palladium-catalyzed Heck reaction between 2-bromothiophene and methyl acrylate.

Materials:

-

2-Bromothiophene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL), followed by triethylamine (1.5 mmol, 1.5 equivalents). Stir the mixture for 10 minutes at room temperature.

-

Add 2-bromothiophene (1.0 mmol, 1.0 equivalent) and methyl acrylate (1.2 mmol, 1.2 equivalents) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (E)-methyl 3-(thiophen-2-yl)acrylate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Heck reaction.

Caption: A flowchart illustrating the key stages of the Heck reaction for the synthesis of this compound.

Catalytic Cycle of the Heck Reaction

The diagram below outlines the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed Heck reaction.

References

Application Notes and Protocols: Synthesis of Methyl 3-(thien-2-yl)acrylate via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of methyl 3-(thien-2-yl)acrylate through a Wittig reaction. The Wittig reaction is a robust and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide.[1][2] In this application, 2-thiophenecarboxaldehyde is reacted with the stabilized ylide, methyl (triphenylphosphoranylidene)acetate, to yield the desired α,β-unsaturated ester. This protocol is designed to be a reliable and efficient method for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the synthesis of alkenes from carbonyl compounds.[3] The reaction utilizes a phosphorus ylide, which is a reagent with opposite formal charges on adjacent carbon and phosphorus atoms.[2] Stabilized ylides, such as the one used in this protocol, are particularly useful as they are generally more stable and often lead to the selective formation of the (E)-alkene.[4] The synthesis of this compound is of interest as thiophene-containing compounds are prevalent in many pharmaceutical agents and functional materials. This protocol details a one-pot aqueous procedure, which is a greener and safer alternative to traditional methods that often employ anhydrous organic solvents and pyrophoric bases.[5]

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Data Presentation

Table 1: Reagents and Quantities for the Synthesis of this compound.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Thiophenecarboxaldehyde | 112.14 | 0.112 g (0.093 mL) | 1.0 | 1.0 |

| Triphenylphosphine | 262.29 | 0.367 g | 1.4 | 1.4 |

| Methyl bromoacetate | 152.97 | 0.245 g (0.151 mL) | 1.6 | 1.6 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated Aqueous Solution | - | - |

| Diethyl ether | 74.12 | As required for extraction | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As required for drying | - | - |

| Hexanes/Ethyl Acetate | - | As required for chromatography | - | - |

Experimental Protocol

This protocol describes a one-pot aqueous Wittig reaction for the synthesis of this compound.[6]

Materials and Equipment:

-

2-Thiophenecarboxaldehyde

-

Triphenylphosphine

-

Methyl bromoacetate

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Round-bottom flask or a large test tube (e.g., 13 x 100 mm)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a 13 x 100 mm test tube or a small round-bottom flask equipped with a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol, 1.4 equiv.).[6]

-

Add 5 mL of a saturated aqueous solution of sodium bicarbonate to the reaction vessel. Stir the resulting suspension vigorously for 1 minute.[6]

-

To the stirred suspension, add methyl bromoacetate (0.151 mL, 1.6 mmol, 1.6 equiv.) followed by 2-thiophenecarboxaldehyde (0.093 mL, 1.0 mmol, 1.0 equiv.).[6]

-

Continue to stir the reaction mixture vigorously at room temperature for 1 hour.[6]

-

After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄ (aq).[6]

-

Transfer the quenched reaction mixture to a separatory funnel. Rinse the reaction vessel with 5 mL of diethyl ether and add the rinsing to the separatory funnel.[7]

-

Extract the aqueous layer with diethyl ether (3 x 5 mL).[7]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v) as the eluent.[7]

-

Monitor the separation by Thin Layer Chromatography (TLC).

-

Collect the fractions containing the purified product and concentrate them using a rotary evaporator to yield this compound.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity. The yield of the purified product should also be calculated.

Workflow and Mechanism

The Wittig reaction proceeds through a series of well-defined steps. The first step in this one-pot protocol is the in situ formation of the phosphonium salt from triphenylphosphine and methyl bromoacetate, which is then deprotonated by the mild base (sodium bicarbonate) to form the phosphorus ylide. The ylide then attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which subsequently closes to form a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[5]

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: METHYL 3-(THIEN-2-YL)ACRYLATE in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

METHYL 3-(THIEN-2-YL)ACRYLATE is a versatile bifunctional molecule that serves as a valuable building block in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates an electron-rich thiophene ring and an electron-deficient α,β-unsaturated ester, allows for a wide array of chemical modifications. The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and known to confer diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The acrylate portion of the molecule can act as a Michael acceptor, enabling potential covalent interactions with biological targets, a feature that can be harnessed in the design of targeted therapies.[1]

This document provides a comprehensive overview of the applications of this compound as a foundational structure in drug discovery, supported by experimental protocols for its synthesis and modification, and data from structurally related compounds that highlight its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂S | [2][3] |

| Molecular Weight | 168.21 g/mol | [2][3] |

| Melting Point | 48-49 °C | [2][4] |

| Boiling Point | 260.8±15.0 °C (Predicted) | [5] |

| Density | 1.202±0.06 g/cm³ (Predicted) | [5] |

| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [3] |

| CAS Number | 20883-96-9 | [2][3] |

Applications in Medicinal Chemistry

While direct biological data for this compound is limited in publicly available literature, the analysis of its structural analogs strongly suggests its potential in various therapeutic areas.[6]

Anticancer Potential

Thiophene-containing molecules have demonstrated significant promise as anticancer agents by targeting a variety of cellular mechanisms, including kinase inhibition and the disruption of microtubule dynamics.[1] For instance, derivatives of 3-aryl-2-(thien-2-yl)acrylonitrile have been identified as potent inhibitors of hepatoma cell proliferation, with some exhibiting multi-kinase inhibitory activity, particularly against VEGFR-2 tyrosine kinase.[7] This suggests that the thienyl acrylate scaffold is a promising starting point for the development of novel kinase inhibitors.

Table 1: Anticancer Activity of a Structurally Related Thienyl Acrylonitrile

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile | HepG2 (Hepatoblastoma), Huh-7 (Hepatocellular Carcinoma) | < Sorafenib | (Multi-)kinase inhibitor, preferential activity against VEGFR-2 | [7] |

Antimicrobial Activity

The thiophene nucleus is a key component in many compounds with antibacterial and antifungal properties.[8] A series of novel methyl-α-(mercaptomethyl)-3-(2-thienyl) acrylate derivatives have been synthesized and screened for their antimicrobial activities, with some compounds showing a range of effects from inactive to active.[8] This indicates that the this compound core can be functionalized to generate new antimicrobial agents.

Anti-inflammatory Properties

Thiophene derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[1] The structural elements of this compound, specifically the thiophene ring, suggest its potential as a scaffold for designing novel anti-inflammatory drugs.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound and its analogs is the Palladium-catalyzed Heck reaction. The following protocol is adapted from a ligand and base-free oxidative Heck reaction for a similar compound.[4]

Materials:

-

Thiophene-2-boronic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

To a round-bottom flask, add thiophene-2-boronic acid (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (5 mol%).

-

Add dimethylformamide (DMF) (5 mL) to the flask.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the mixture with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the final product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Michael Addition Reactions

The acrylate moiety of this compound is an excellent Michael acceptor, allowing for the introduction of various nucleophiles.[9]

General Protocol for Michael Addition of an Amine:

-

In a suitable reaction vessel, dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile).

-

The reaction can be performed at room temperature or heated (e.g., under microwave irradiation for faster reaction times).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired β-amino ester derivative.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Procedure:

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value for each compound.

Signaling Pathway Visualization

Derivatives of this compound have shown potential as kinase inhibitors, particularly targeting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by thienyl acrylate derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique chemical structure provides a foundation for the synthesis of a wide range of derivatives with potential therapeutic applications. Although further research on the specific biological activities of this compound is warranted, the promising anticancer, antimicrobial, and anti-inflammatory activities of its analogs highlight its significance for future drug discovery and development efforts. The protocols and data presented here serve as a resource for researchers aiming to explore the full potential of this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Polymerization of METHYL 3-(THIEN-2-YL)ACRYLATE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(thien-2-yl)acrylate is a versatile monomer that incorporates both an acrylate functionality, amenable to a variety of polymerization techniques, and a thiophene ring, which can impart unique electronic and optical properties to the resulting polymer. Poly(this compound) and its copolymers are of interest in various fields, including organic electronics, sensor technology, and drug delivery, due to the potential for creating materials with tailored properties.

These application notes provide an overview of several key polymerization techniques that can be employed for the synthesis of polymers from this compound. Detailed protocols for selected methods are provided to guide researchers in their experimental design.

Polymerization Techniques Overview

Several polymerization methods can be utilized for this compound, each offering distinct advantages in terms of control over polymer architecture, molecular weight, and functionality.

-

Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer excellent control over the polymerization process. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. The presence of the acrylate group makes this compound an excellent candidate for these techniques. Universal (switchable) RAFT agents are particularly suitable for the polymerization of both less activated and more activated monomers, making them a good choice for this monomer.

-

Free Radical Polymerization: This is a robust and widely used method for the polymerization of a broad range of vinyl monomers, including acrylates. While it may offer less control over the polymer structure compared to CRP, it is a straightforward technique for producing high molecular weight polymers.

-

Anionic Polymerization: This technique can produce polymers with very well-defined structures and narrow molecular weight distributions. However, the polymerization of acrylates via anionic methods can be challenging due to side reactions with the carbonyl group of the ester. Careful control of reaction conditions, such as low temperatures and the use of specific initiators and additives, is crucial for success.

-

Electrochemical Polymerization: The thiophene moiety in this compound opens up the possibility of electrochemical polymerization. This technique utilizes an applied potential to induce polymerization, typically forming a conductive polymer film directly on an electrode surface. This method is particularly interesting for applications in electronics and sensors.

Data Presentation

While specific quantitative data for the polymerization of this compound is not extensively reported in the literature, the following tables provide representative data for the polymerization of methyl acrylate using various techniques. These values can serve as a general guideline for the expected outcomes when polymerizing this compound under similar conditions.